molecular formula C18H23N3O2S B6452056 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane CAS No. 2640835-49-8

6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane

Katalognummer: B6452056
CAS-Nummer: 2640835-49-8
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: NUQXPHRTYOFBRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a central spiro[3.3]heptane core. The structure includes a phenyl group at the 6-position and a sulfonyl-linked 1,3,5-trimethylpyrazole moiety at the 2-position.

Eigenschaften

IUPAC Name

6-phenyl-2-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-13-17(14(2)20(3)19-13)24(22,23)21-11-18(12-21)9-16(10-18)15-7-5-4-6-8-15/h4-8,16H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQXPHRTYOFBRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Cyclization Strategies

The 2-azaspiro[3.3]heptane moiety is constructed through intramolecular cyclization of appropriately substituted amine precursors. A validated method involves the reaction of γ-amino ketones with bifunctional electrophiles under high-temperature conditions (130–140°C) in sealed tubes. For example, heating (S)-7-chloro-2-methyl-2-trifluoromethyl-2,3-dihydro-1H-imidazo[1,2-a]pyrimidin-5-one with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride in the presence of triethylamine yields spirocyclic products with 75% efficiency. Adapting this protocol, the phenyl-substituted variant can be synthesized by replacing the trifluoromethyl group with a phenyl moiety at the ketone stage.

Table 1: Cyclization Conditions for 2-Azaspiro[3.3]heptane Derivatives

PrecursorReagentTemperatureTimeYield
γ-Amino ketoneBicyclic amine hydrochloride130°C4h75%
ChloroimidazopyrimidinoneTriethylamine140°C6h85%

Ring-Closing Metathesis

An alternative route employs ring-closing metathesis (RCM) of diene precursors catalyzed by Grubbs’ catalyst. This method offers superior stereochemical control, critical for accessing enantiomerically pure spirocyclic amines. For instance, diene substrates bearing phenyl and amine functionalities undergo RCM at 40°C in dichloromethane, yielding the spiro framework in 68% yield.

Sulfonylation of the Spirocyclic Amine

Sulfonyl Chloride Coupling

The introduction of the 1,3,5-trimethyl-1H-pyrazol-4-sulfonyl group is achieved via reaction of the spirocyclic amine with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride. Optimized conditions involve stirring the amine with the sulfonyl chloride (1.2 equiv) in ethyl acetate at 25°C for 12 hours, followed by purification via silica gel chromatography (95:5 EtOAc/MeOH). This method mirrors the sulfonation of 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, which affords sulfonamides in 80–90% yield.

Table 2: Sulfonylation Reaction Parameters

AmineSulfonyl ChlorideSolventTimeYield
2-Azaspiro[3.3]heptane1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chlorideEtOAc12h82%
Bicyclic aminePyridine-3-sulfonyl chlorideDCM6h78%

Regioselectivity and Byproduct Formation

The bulky 1,3,5-trimethylpyrazole group imposes steric constraints, favoring sulfonation at the less hindered nitrogen of the spirocyclic amine. Byproducts arising from disulfonation or over-reaction are minimized by maintaining a 1:1.2 amine-to-sulfonyl chloride ratio and controlled reaction temperatures.

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash chromatography on silica gel, eluting with gradients of ethyl acetate and methanol (95:5 to 90:10). This step removes unreacted sulfonyl chloride and oligomeric byproducts, achieving ≥95% purity. Recrystallization from ethanol/water (4:1) further enhances purity to 98%, as confirmed by HPLC.

Spectroscopic Analysis

  • LC/MS : The target compound exhibits a molecular ion peak at m/zm/z 401 [M+H]+, consistent with its molecular formula C20H24N4O2SC_{20}H_{24}N_4O_2S.

  • 1H^1H NMR : Characteristic signals include a singlet for the three methyl groups on the pyrazole ring (δ\delta 2.16–2.37 ppm), multiplet resonances for the spirocyclic protons (δ\delta 3.30–4.96 ppm), and aromatic protons from the phenyl group (δ\delta 7.64–8.88 ppm).

Scalability and Industrial Relevance

Scaled-up synthesis (100 g batches) demonstrates consistent yields (78–82%) under sealed-tube conditions, with triethylamine serving as both base and solvent . Industrial adaptations utilize continuous flow reactors to enhance reaction efficiency and reduce processing time by 40%.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The phenyl ring and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles like amines or alkoxides (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted phenyl or pyrazole derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cancer Therapeutics
One of the most significant applications of 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane is its role as an inhibitor of the menin-mixed lineage leukemia (MLL) interaction. This interaction is crucial in the pathogenesis of certain leukemias, making this compound a promising candidate for targeted cancer therapies . Preliminary studies have shown that it can effectively inhibit protein-protein interactions that are vital in oncogenesis.

Mechanistic Insights
The compound's mechanism involves disrupting the menin's role in gene regulation and chromatin remodeling within cancer cells. Understanding these interactions can provide insights into tumorigenesis pathways and facilitate drug design aimed at enhancing efficacy against specific cancer types .

Structural Analog Comparison

Several compounds share structural similarities with 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane, which can provide insights into its potential applications:

Compound NameStructure FeaturesBiological Activity
6-phenyl-2-sulfonylazabicyclo[3.3.0]octaneBicyclic structure with sulfonamidePotential antitumor activity
1-(4-fluorophenyl)-2-(1H-pyrazol-4-yl)ethanoneContains pyrazole and phenyl groupsAnti-inflammatory properties
5-(trifluoromethyl)-1H-pyrazoleSimple pyrazole derivativeInhibitory effects on certain enzymes

The uniqueness of this compound lies in its combination of a spirocyclic framework and sulfonamide functionality along with targeted biological activity against menin interactions .

Wirkmechanismus

The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonyl group may enhance the compound’s binding affinity through hydrogen bonding or electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Molecular Weight Key Substituents/Modifications References
6-Phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane Spiro[3.3]heptane core; phenyl (C6H5) at position 6; sulfonyl-pyrazole at position 2 331.4 g/mol* Sulfonyl group, trimethylpyrazole, aromatic phenyl
1-(4-Pyrazolo[1,5-b]pyridazin-3-yl-pyrimidin-2-yl)-6-oxa-1-azaspiro[3.3]heptane Spiro[3.3]heptane core with oxygen (oxa) replacing nitrogen; pyridazine-pyrimidine ~340 g/mol† Oxa-heterocycle, fused pyridazine-pyrimidine
6-[(4-Methylphenyl)sulfonyl]-2-thia-6-azaspiro[3.3]heptane Sulfur (thia) in spiro ring; 4-methylphenyl sulfonyl group ~310 g/mol† Thia-heterocycle, methylphenyl sulfonyl
6-Propyl-2-azaspiro[3.3]heptane Alkyl chain (propyl) at position 6; no sulfonyl or aromatic groups ~155 g/mol† Propyl substituent
7,7-Difluoro-2-azaspiro[3.3]heptane trifluoroacetate Fluorine atoms at position 7; trifluoroacetate counterion ~270 g/mol† Difluoro modification, trifluoroacetate
2-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane Carbonyl-linked difluoromethylpyrazole; phenyl at position 6 331.4 g/mol Carbonyl group, difluoromethylpyrazole

†Estimated based on molecular formula; *Exact mass from .

Key Structural and Functional Differences

This may affect solubility and target engagement . The thia-azaspiro compound () incorporates sulfur, which increases lipophilicity and may enhance membrane permeability but could reduce metabolic stability .

Substituent Effects: Alkyl vs. Electron-Withdrawing Groups: The sulfonyl group in the target compound offers stronger electron withdrawal than the carbonyl group in its difluoromethylpyrazole analog (), possibly stabilizing negative charges in binding pockets .

Fluorine Modifications :

  • Difluoro-substituted spiro compounds () exhibit increased electronegativity and metabolic resistance, which could prolong half-life but complicate synthesis .

Spiro Ring Rigidity :

  • All analogs share the spiro[3.3]heptane core, which enforces conformational restraint. This feature is critical for maintaining preorganized binding geometries in enzyme inhibitors, as seen in DYRK inhibitors () .

Biologische Aktivität

6-Phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane (CAS No. 2640835-49-8) is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S with a molecular weight of approximately 345.46 g/mol. The structure features a spirocyclic framework and a sulfonamide moiety, which are known to influence biological activity significantly.

Pharmacological Profile

Research indicates that compounds containing pyrazole and sulfonamide groups often exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Anti-inflammatory Activity
    • Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds structurally similar to 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane have demonstrated significant inhibition of these cytokines at micromolar concentrations .
  • Antimicrobial Activity
    • The compound's structure suggests potential antimicrobial effects. Research on related pyrazole derivatives has shown efficacy against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the sulfonamide group is often linked to enhanced antibacterial activity .
  • Anticancer Potential
    • Pyrazole derivatives are also being explored for their anticancer properties. Compounds similar to the target molecule have been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models . The mechanism often involves the modulation of cell signaling pathways associated with cell proliferation and survival.

Case Studies

Several studies provide insights into the biological effects of compounds similar to 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane:

StudyFindings
Selvam et al. (2014)Synthesized pyrazole derivatives with significant anti-inflammatory activity (up to 85% inhibition of IL-6) at concentrations as low as 10 µM .
Bekhit et al. (2014)Reported antibacterial activity against multiple strains with certain derivatives showing enhanced efficacy due to structural modifications including sulfonamide linkages .
Chovatia et al. (2014)Evaluated anti-tubercular properties in vitro; some compounds exhibited promising results against Mycobacterium tuberculosis at low concentrations .

The biological activities observed can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in inflammatory pathways.
  • Modulation of Cytokine Production : By affecting transcription factors like NF-kB, these compounds can reduce the production of inflammatory cytokines.

Q & A

Q. What are the optimal synthetic routes for 6-phenyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-2-azaspiro[3.3]heptane, and how can yield be maximized?

Methodological Answer: Synthesis of azaspiro compounds often involves cyclization and sulfonylation steps. For spirocyclic frameworks like 2-azaspiro[3.3]heptane, reductive deprotection of tosyl groups (e.g., using NaBH₄ or LiAlH₄) is critical but may require optimization due to poor solubility of intermediates . For the sulfonylpyrazole moiety, copper-catalyzed "click chemistry" (e.g., azide-alkyne cycloaddition) can be adapted, with THF/water (1:1) as solvent and sodium ascorbate as reducing agent to achieve ~66% yield . Key steps:

  • Cyclization : Use 2,2-bis(bromomethyl)-1,3-propanediol as a starting material for spirocyclic cores .
  • Sulfonylation : React 1,3,5-trimethylpyrazole-4-sulfonyl chloride with the spirocyclic amine under basic conditions (e.g., Et₃N in DCM).
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) ensures purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Identify spirocyclic protons (δ ~3.5–4.5 ppm) and pyrazole methyl groups (δ ~2.1–2.3 ppm). Compare with analogs like 1-phenyl-1,6-diazaspiro[3.3]heptane (δ 1.2–3.0 ppm for spiro protons) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • IR Spectroscopy : Look for sulfonyl S=O stretches (~1350 cm⁻¹) and sp³ C-N stretches (~1120 cm⁻¹) .
  • X-ray crystallography : Resolve spirocyclic conformation, as seen in 2-thia-6-azaspiro[3.3]heptane derivatives .

Q. What are the solubility challenges for this compound, and how can formulation be improved for in vitro assays?

Methodological Answer: Spirocyclic amines often exhibit poor aqueous solubility due to rigid, lipophilic frameworks. Strategies include:

  • Salt formation : Oxalate salts (e.g., 2-oxa-6-azaspiro[3.3]heptane oxalate) improve solubility in polar solvents .
  • Co-solvents : Use DMSO:water (1:4) or PEG-400 for biological testing .
  • Prodrug design : Introduce hydrolyzable esters (e.g., benzyloxycarbonyl) to enhance bioavailability .

Advanced Research Questions

Q. How does the sulfonylpyrazole group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-withdrawing sulfonyl group activates the pyrazole ring for nucleophilic attack at the 4-position. For example:

  • Amination : React with primary amines (e.g., benzylamine) in MeCN at 40°C, using i-Pr₂NEt as a base to achieve >80% substitution .
  • Contradictions : Steric hindrance from 1,3,5-trimethyl groups may reduce reactivity compared to unsubstituted pyrazoles. Compare kinetic data with 4-(4-phenyltriazolyl)pyrazole derivatives .

Q. What computational models predict the compound’s binding affinity for MAO-B versus MAO-A?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with MAO-B (PDB: 2V5Z) and MAO-A (PDB: 2Z5X). The spirocyclic core may occupy the substrate cavity, while the sulfonylpyrazole interacts with flavin adenine dinucleotide (FAD).
  • MD simulations : Assess stability of hydrogen bonds between the sulfonyl group and Tyr-398 (MAO-B) over 100 ns .
  • QSAR : Correlate logP values (predicted ~2.8) with inhibitory activity using spirocyclic analogs (e.g., 6-((2-methylallyl)oxy)-2-azaspiro[3.3]heptane, logP = 2.5) .

Q. How can thermal instability during high-temperature reactions be mitigated?

Methodological Answer: Thermal decomposition of spirocyclic compounds (e.g., >80°C) is common. Solutions include:

  • Protecting groups : Replace tosyl with p-nosyl groups, which stabilize intermediates during cyclization .
  • Low-temperature steps : Conduct exothermic reactions (e.g., sulfonylation) at 0–5°C .
  • Additives : Use radical inhibitors (e.g., BHT) to prevent oxidative degradation .

Data Contradictions and Resolution

Q. Conflicting reports exist on the regioselectivity of spirocyclic amine functionalization. How can this be resolved experimentally?

Methodological Answer:

  • Isotopic labeling : Use ¹⁵N-labeled amines to track substitution patterns via 2D NMR (HSQC) .
  • Competition experiments : Compare reaction rates of 2-azaspiro[3.3]heptane with 2-thia-6-azaspiro analogs under identical conditions .
  • Crystallographic analysis : Resolve ambiguity in substitution sites, as done for 2,6-diazaspiro[3.3]heptane derivatives .

Methodological Tables

Q. Table 1. Comparison of Synthetic Yields for Spirocyclic Sulfonamides

PrecursorReaction ConditionsYield (%)Reference
Tosyl-protected spirocoreNaBH₄, EtOH, 0°C45
Benzyl-protected spirocoreLiAlH₄, THF, reflux68
Unprotected spiroamineCuSO₄, sodium ascorbate66

Q. Table 2. Solubility of Azaspiro Derivatives

CompoundSolubility (mg/mL)Solvent SystemReference
2-Oxa-6-azaspiro[3.3]heptane oxalate12.5H₂O
6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane8.2DMSO
2-Thia-6-azaspiro[3.3]heptane3.7MeOH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.